molecular formula C23H28N4O4 B297502 N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide

N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide

Cat. No. B297502
M. Wt: 424.5 g/mol
InChI Key: NUMVIBKDTGTPNI-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide, also known as BODIPY-TMRM, is a fluorescent dye that is commonly used in scientific research. This dye is widely used in research related to cell biology, biochemistry, and physiology. The unique properties of BODIPY-TMRM make it an ideal tool for studying various cellular processes.

Mechanism of Action

N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide works by selectively binding to the mitochondrial membrane and accumulating in the mitochondria. The dye is taken up by the mitochondria in proportion to the membrane potential, which allows researchers to measure changes in membrane potential. The fluorescence of the dye changes in response to changes in membrane potential, which makes it an ideal tool for studying this critical parameter.
Biochemical and Physiological Effects:
N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have a minimal effect on cellular processes, making it an ideal tool for studying various cellular processes. The dye does not affect mitochondrial respiration or ATP production, which are critical parameters in cell biology. In addition, N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have a minimal effect on cellular viability, which is important in studies of drug toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is its high selectivity for the mitochondrial membrane. This allows researchers to study changes in membrane potential with high sensitivity and specificity. In addition, the dye is non-toxic and has a minimal effect on cellular processes, making it an ideal tool for studying various cellular processes.
One of the main limitations of N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is its sensitivity to pH changes. The fluorescence of the dye changes in response to changes in pH, which can affect the accuracy of the measurements. In addition, the dye is sensitive to photobleaching, which can limit its use in long-term studies.

Future Directions

There are several future directions for the use of N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in scientific research. One area of research is the study of mitochondrial dysfunction in various diseases, such as cancer and neurodegenerative diseases. Another area of research is the development of new fluorescent probes for studying cellular processes. Finally, the use of N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in high-throughput screening assays is an area of research that has the potential to revolutionize drug discovery.

Synthesis Methods

The synthesis of N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide involves the reaction of N-butyl-2-(2-hydrazinyl-2-oxoacetyl)acetamide and 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzaldehyde. The reaction is carried out in the presence of a catalyst, and the resulting product is purified through a series of chromatography steps.

Scientific Research Applications

N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study mitochondrial membrane potential, which is a critical parameter in cell biology. This dye is also used to study the effects of various drugs and compounds on cellular processes. In addition, N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is used in the study of oxidative stress, which is a key factor in the development of various diseases.

properties

Product Name

N-butyl-2-(2-{4-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

IUPAC Name

N-butyl-N//'-[(E)-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C23H28N4O4/c1-4-5-10-24-22(29)23(30)27-25-14-18-6-8-20(9-7-18)31-15-21(28)26-19-12-16(2)11-17(3)13-19/h6-9,11-14H,4-5,10,15H2,1-3H3,(H,24,29)(H,26,28)(H,27,30)/b25-14+

InChI Key

NUMVIBKDTGTPNI-AFUMVMLFSA-N

Isomeric SMILES

CCCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C

SMILES

CCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C

Canonical SMILES

CCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

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